Streptomycin 3''-phosphate(1+)

Description

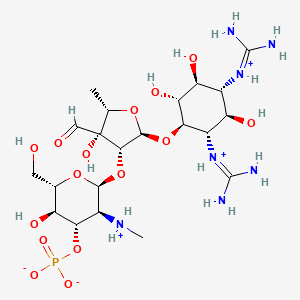

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H41N7O15P+ |

|---|---|

Molecular Weight |

662.6 g/mol |

IUPAC Name |

[(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-4-yl] phosphate |

InChI |

InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)15(43-44(36,37)38)10(31)6(3-29)40-17)18(39-5)41-14-8(28-20(24)25)11(32)7(27-19(22)23)12(33)13(14)34/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/p+1/t5-,6-,7+,8-,9-,10-,11+,12-,13+,14+,15-,16-,17-,18-,21+/m0/s1 |

InChI Key |

BFUAJTIVTIKBSB-GOUKQLAUSA-O |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)([O-])[O-])[NH2+]C)(C=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)([O-])[O-])[NH2+]C)(C=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Streptomycin 3 Phosphate 1+

Precursor Compounds and Metabolic Pathways Leading to Streptomycin (B1217042) Core Structure

The complex architecture of streptomycin is assembled from three distinct moieties: streptidine (B14820), streptose (B1236354), and N-methyl-L-glucosamine. Each of these components originates from D-glucose and is synthesized through independent biosynthetic pathways before their eventual linkage. genome.jpgenome.jp

Myo-Inositol Pathway for Streptidine Moiety Synthesis

The streptidine ring, a diguanidinated aminocyclitol, is derived from myo-inositol. genome.jpgenome.jpresearchgate.net This pathway begins with the conversion of glucose-6-phosphate to myo-inositol-3-phosphate by the enzyme inositol-3-phosphate synthase. tandfonline.com The myo-inositol then undergoes a series of reactions including oxidation, transamination to form scyllo-inosamine, phosphorylation, and two separate transamidination steps utilizing arginine to generate the guanidino groups. genome.jpgenome.jp The synthesis of streptidine from myo-inositol is a known pathway in streptomycin-producing organisms. researchgate.netscilit.com While free streptidine can be incorporated into the pathway, it is not a normal intermediate in the endogenous biosynthesis. nih.gov

dTDP-Glucose Pathway for Streptose Moiety Formation

The streptose moiety, a unique branched-chain sugar, is synthesized from D-glucose via a dTDP-glucose pathway. genome.jpgenome.jp This metabolic route involves the initial formation of dTDP-D-glucose from dTTP and glucose-1-phosphate, a reaction catalyzed by glucose-1-phosphate thymidylyltransferase (StrD). uniprot.org Subsequently, dTDP-D-glucose is converted to dTDP-4-keto-6-deoxy-D-glucose by dTDP-D-glucose 4,6-dehydratase (StrE). uniprot.orgresearchgate.net Further enzymatic steps, including those catalyzed by StrM (dTDP-4-keto-6-deoxyglucose 3,5-epimerase) and StrL (dTDP-dihydrostreptose synthase), are essential for the formation of the streptose precursor. researchgate.net

N-methyl-L-glucosamine Moiety Biosynthesis

The biosynthesis of the N-methyl-L-glucosamine moiety also originates from D-glucose. genome.jpnih.gov Studies have shown that the conversion of D-glucose to this L-hexose derivative occurs without the breaking of the carbon skeleton. nih.gov While the precise biosynthetic route remains to be fully elucidated, it is known to be a distinct pathway. genome.jpgenome.jp The final steps of streptomycin biosynthesis involve the assembly of these three precursors, with the final intermediate, streptomycin-6-phosphate, being dephosphorylated to yield the active antibiotic. uniprot.org

Enzymatic Phosphorylation of Streptomycin

The phosphorylation of streptomycin is a key reaction, both in the context of its biosynthesis and in mechanisms of antibiotic resistance.

Streptomycin 3''-Kinase (ATP:streptomycin 3''-phosphotransferase) Activity and Specificity

The enzyme responsible for the phosphorylation of streptomycin at the 3''-hydroxyl group is Streptomycin 3''-kinase, systematically named ATP:streptomycin 3''-phosphotransferase (EC 2.7.1.87). wikipedia.orgqmul.ac.uk This enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to streptomycin, yielding ADP and streptomycin 3''-phosphate. wikipedia.orgqmul.ac.ukebi.ac.uk It belongs to the family of transferases, specifically phosphotransferases that act on an alcohol group as the acceptor. wikipedia.org This kinase can also phosphorylate related compounds such as dihydrostreptomycin. qmul.ac.uk The gene encoding this enzyme, strA, has been identified in various bacteria. kegg.jp

Streptomycin 3''-kinase is part of the broader family of aminoglycoside phosphotransferases (APHs). ebi.ac.uk These enzymes generally recognize their aminoglycoside substrates and a nucleoside triphosphate, typically ATP, as co-substrates. frontiersin.org The catalytic process involves the transfer of the gamma-phosphate from ATP to a specific hydroxyl group on the aminoglycoside. frontiersin.org While the detailed crystal structure and catalytic mechanism specific to Streptomycin 3''-kinase are not as extensively characterized as some other APHs like APH(3')-IIIa, general principles of substrate recognition by kinases apply. wikipedia.orgelifesciences.orgpnas.orgnih.gov This involves the formation of a ternary complex with both the aminoglycoside and the nucleotide, with specific amino acid residues in the active site responsible for binding each substrate and facilitating the phosphoryl transfer. frontiersin.orgnih.gov The phosphorylation at the 3''-position of the N-methyl-L-glucosamine moiety of streptomycin results in the formation of Streptomycin 3''-phosphate(1+), a modification that can lead to inactivation of the antibiotic. asm.org

Adenosine Triphosphate as Phosphoryl Donor

The phosphorylation of streptomycin to form Streptomycin 3''-phosphate(1+) utilizes Adenosine Triphosphate (ATP) as the primary phosphoryl group donor. wikipedia.org This is a common biochemical strategy where the high-energy gamma-phosphate bond of ATP is cleaved, and the phosphate group is transferred to an acceptor molecule, in this case, streptomycin. The reaction is catalyzed by a class of enzymes known as phosphotransferases. wikipedia.orgwikipedia.org While ATP is the widely recognized phosphate donor for many aminoglycoside phosphotransferases, some enzymes in this family can utilize other nucleotide triphosphates, such as Guanosine Triphosphate (GTP). nih.gov However, for the specific phosphorylation at the 3''-position of streptomycin, ATP is the established substrate. wikipedia.org

Formation of Streptomycin 3''-Phosphate and Adenosine Diphosphate (B83284)

The enzymatic reaction results in the formation of two products: Streptomycin 3''-phosphate and Adenosine Diphosphate (ADP). The enzyme, ATP:streptomycin 3''-phosphotransferase, facilitates the nucleophilic attack of the 3''-hydroxyl group of the N-methyl-L-glucosamine moiety of streptomycin on the terminal phosphate group of ATP. wikipedia.org This transfer results in the phosphorylated streptomycin derivative and leaves ADP as the other product. wikipedia.org

Aminoglycoside Phosphotransferases (APH) Family and Streptomycin Phosphorylation

The enzymatic modification of aminoglycoside antibiotics, including streptomycin, is a primary mechanism of resistance in bacteria. This modification is often carried out by Aminoglycoside Phosphotransferases (APHs), a diverse family of enzymes that inactivate these antibiotics by phosphorylation. nih.govnih.gov These enzymes are classified based on the specific hydroxyl group of the aminoglycoside that they phosphorylate. cellmolbiol.org

APH(3″) Activity and Specificity towards Streptomycin

Among the various APHs, the APH(3'') subclass specifically targets the 3''-hydroxyl group of the N-methyl-L-glucosamine ring of streptomycin. wikipedia.orgcellmolbiol.orgnih.gov The enzyme responsible for this reaction is systematically named ATP:streptomycin 3''-phosphotransferase, also known as streptomycin 3''-kinase. wikipedia.org This specific phosphorylation renders the streptomycin molecule inactive, as the bulky, negatively charged phosphate group hinders its binding to the bacterial ribosome, its site of action. wikipedia.org

Streptomyces griseus, the producer of streptomycin, possesses an APH(3'') enzyme, designated APH(3'')-Ia, which is believed to protect the organism from its own antibiotic. nih.gov Another notable APH(3'') enzyme is APH(3'')-Ib, often encoded by the strA gene found on mobile genetic elements like plasmids, which contributes to the spread of streptomycin resistance among various bacterial species. cellmolbiol.org

Characterization of Aminoglycoside-Modifying Enzymes Involved

Several aminoglycoside-modifying enzymes with APH(3'') activity have been identified and characterized from different bacterial sources. These enzymes often exhibit varying substrate specificities and kinetic properties.

| Enzyme | Gene | Organism | Substrate(s) |

| APH(3'')-Ia | aph(3'')-Ia | Streptomyces griseus | Streptomycin |

| APH(3'')-Ib | strA | Various bacteria (plasmid-mediated) | Streptomycin |

| APH(3')-IIIa | aph(3')-IIIa | Enterococcus species | Kanamycin, Neomycin, and other aminoglycosides |

| APH(5) | aph(5) | Bacillus subtilis | Streptomycin (at 5-OH of streptamine (B1206204) ring) |

| APH(6)-Id | strB | Various bacteria (plasmid-mediated) | Streptomycin (at 6-OH of streptidine ring) |

This table provides examples of different aminoglycoside phosphotransferases and their characteristics. Note that while APH(3')-IIIa, APH(5), and APH(6)-Id are listed for context within the broader family of APH enzymes, the primary focus for the formation of Streptomycin 3''-phosphate is on the APH(3'') subclass.

Studies have shown that enzymes like APH(3')-IIIa from Enterococcus have a broad substrate range but demonstrate regiospecific phosphorylation at the 3'-hydroxyl group of certain aminoglycosides. nih.gov In contrast, a novel APH from Bacillus subtilis, designated APH(5), phosphorylates streptomycin at the 5-hydroxyl group of the streptamine ring. nih.gov The APH(6) class of enzymes, such as APH(6)-Id, specifically phosphorylates the 6-hydroxyl group of the streptidine ring of streptomycin. cellmolbiol.orgnih.govresearchgate.net

Role of Streptomycin 3''-Phosphate(1+) as a Biosynthetic Intermediate

In the context of streptomycin biosynthesis by Streptomyces griseus, phosphorylated intermediates are crucial. The final steps of the biosynthetic pathway involve the removal of phosphate groups to yield the active antibiotic. uniprot.org

Phosphate Removal by Streptomycin 6-Phosphate Phosphatase

While the focus of this article is on Streptomycin 3''-phosphate, it is important to note its relationship with other phosphorylated intermediates in the biosynthetic pathway. The enzyme streptomycin-6-phosphate phosphatase (EC 3.1.3.39) is known to play a role in the final dephosphorylation step of streptomycin biosynthesis. wikipedia.orgexpasy.orggenome.jp This enzyme primarily acts on streptomycin-6-phosphate. wikipedia.orgexpasy.orggenome.jp However, it has also been shown to slowly cleave the phosphate group from streptomycin-3''-phosphate. uniprot.org This suggests a potential, albeit less efficient, role for this phosphatase in processing Streptomycin 3''-phosphate during biosynthesis. The removal of the phosphate group is essential for the compound to become a biologically active antibiotic. uniprot.orgoup.com

Sequential Phosphorylation and Dephosphorylation Steps in Streptomycin Maturation

The streptomycin biosynthetic pathway relies heavily on phosphorylated intermediates. core.ac.uk One of the key phosphorylation events is the conversion of streptomycin to streptomycin-6-phosphate , catalyzed by streptomycin 6-kinase . ekb.eg This enzyme transfers a phosphate group from ATP to the hydroxyl group at the C-6 position of the streptidine moiety. ekb.eg In the producing organism, Streptomyces griseus, this phosphorylation also serves as a self-protection mechanism, as streptomycin-6-phosphate does not inhibit the producer's own ribosomes. ekb.eg

The final step in the maturation of streptomycin is the removal of these phosphate groups to yield the active antibiotic. uniprot.org This crucial dephosphorylation is carried out by a specific phosphatase known as streptomycin-6-phosphate phosphatase (EC 3.1.3.39), also identified as the StrK protein. uniprot.orgwikipedia.org This enzyme hydrolyzes the phosphate from streptomycin-6-phosphate. wikipedia.org Notably, the StrK enzyme from S. griseus has been shown to specifically cleave both streptomycin-6-phosphate and, albeit more slowly, streptomycin-3''-phosphate, underscoring its role as a key enzyme in the final activation step of the antibiotic's biosynthesis. uniprot.orgresearchgate.net

| Enzyme | EC Number | Reaction | Function in Maturation |

| Streptomycin 6-kinase | 2.7.1.72 | Streptomycin + ATP → Streptomycin-6-phosphate + ADP | Phosphorylation of the streptidine moiety; self-resistance. ekb.eg |

| Streptomycin-6-phosphate phosphatase (StrK) | 3.1.3.39 | Streptomycin-6-phosphate + H₂O → Streptomycin + Phosphate | Final dephosphorylation to produce active streptomycin. nih.govwikipedia.org |

This table outlines the key enzymes involved in the phosphorylation and dephosphorylation cycles during streptomycin maturation.

Intermediates in Streptidine Moiety Biosynthesis (e.g., Streptidine-6-Phosphate)

The streptidine core of streptomycin is synthesized from glucose-6-phosphate through a pathway involving several phosphorylated intermediates. core.ac.uk A central intermediate in this pathway is streptidine-6-phosphate . core.ac.uknih.govnih.gov Its formation from D-glucose involves a series of enzymatic steps including dehydrogenation, transamination, phosphorylation, and transamidination. nih.govnih.govresearchgate.netresearchgate.net

The importance of streptidine-6-phosphate is highlighted by its role as the acceptor molecule for the second sugar unit of streptomycin, dihydrostreptose (B1196812). core.ac.uk The enzyme dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase (EC 2.4.2.27) catalyzes the transfer of the dihydrostreptose moiety from its nucleotide-activated form, dTDP-L-dihydrostreptose, to streptidine-6-phosphate. nih.govwikipedia.orgcreative-enzymes.com This reaction forms O-alpha-L-dihydrostreptosyl-streptidine 6-phosphate, a key glycosylated intermediate in the assembly of the complete streptomycin molecule. core.ac.uknih.gov Studies using mutants of S. griseus have confirmed that a blockage in this linkage step or in the preceding steps of streptidine-6-phosphate synthesis halts the production of streptomycin. nih.govnih.gov

| Intermediate | Precursor(s) | Key Enzymatic Step | Enzyme(s) |

| myo-Inositol | D-Glucose-6-phosphate | Cyclization | myo-Inositol-1-phosphate synthase |

| scyllo-Inosamine | myo-Inositol | Oxidation, Transamination | Inositol dehydrogenase, Aminotransferase genome.jp |

| Streptidine-6-phosphate | scyllo-Inosamine | Phosphorylation, Transamidination (x2), Dephosphorylation | Kinases, Amidinotransferases, Phosphatases genome.jpnih.govresearchgate.net |

| O-alpha-L-dihydrostreptosyl-streptidine 6-phosphate | Streptidine-6-phosphate, dTDP-L-dihydrostreptose | Glycosyltransfer | dTDP-L-dihydrostreptose:streptidine-6-phosphate dihydrostreptosyltransferase nih.govresearchgate.net |

This table details the major intermediates and enzymatic steps in the biosynthesis of the streptidine moiety and its initial glycosylation.

Molecular Mechanisms of Streptomycin Resistance Involving Phosphorylation

Enzymatic Inactivation as a Primary Resistance Strategy

Aminoglycoside phosphotransferases (APHs) are the key enzymes responsible for streptomycin (B1217042) phosphorylation. nih.gov These enzymes catalyze the transfer of the gamma-phosphate group from ATP to a specific hydroxyl group on the aminoglycoside substrate. researchgate.net The reaction effectively neutralizes the antibiotic's bactericidal activity. Several classes of APH enzymes have been identified based on the specific site of phosphorylation on the aminoglycoside molecule. cellmolbiol.org In the case of streptomycin, two main classes of phosphotransferases are involved: APH(3'') and APH(6). rcsb.org The concerted action of these enzymes can lead to high-level streptomycin resistance. nih.govnih.gov

The specificity of APH enzymes is defined by the position of the hydroxyl group they target on the streptomycin molecule. Streptomycin possesses two primary sites for phosphorylation that are linked to bacterial resistance.

The 3''-hydroxyl group: Located on the N-methyl-L-glucosamine ring of streptomycin, this site is targeted by aminoglycoside-3''-phosphotransferases, such as APH(3'')-Ib (encoded by the strA gene). nih.govasm.org The phosphorylation of this specific hydroxyl group yields streptomycin 3''-phosphate. nih.gov

The 6-hydroxyl group: Situated on the streptidine (B14820) ring, this hydroxyl group is the substrate for aminoglycoside-6-phosphotransferases, like APH(6)-Id (encoded by the strB gene). nih.govasm.org This enzymatic reaction produces streptomycin 6-phosphate. nih.gov

The modification at either of these sites is sufficient to inactivate the antibiotic, preventing it from effectively binding to the 16S rRNA of the 30S ribosomal subunit. nih.govasm.org

Interactive Data Table: Key Phosphorylation Sites on Streptomycin and Corresponding Enzymes

| Phosphorylation Site | Enzyme Class | Specific Enzyme Example | Gene | Resulting Compound |

| 3''-hydroxyl group (N-methyl-L-glucosamine ring) | APH(3'') | Aminoglycoside-3''-phosphotransferase Ib | strA | Streptomycin 3''-phosphate |

| 6-hydroxyl group (streptidine ring) | APH(6) | Aminoglycoside-6-phosphotransferase Id | strB | Streptomycin 6-phosphate |

Antibiotic-producing organisms, such as Streptomyces griseus, the natural producer of streptomycin, must possess mechanisms to protect themselves from the antimicrobial effects of the compounds they synthesize. nih.gov This self-resistance is often achieved through the same mechanisms that are later observed in clinically resistant pathogens. In the case of streptomycin producers, the biosynthetic gene cluster for the antibiotic also contains genes encoding resistance enzymes. nih.gov

For instance, Streptomyces griseus possesses a gene for an APH(6) enzyme, APH(6)-Ia, within its streptomycin biosynthetic gene cluster. nih.govcellmolbiol.org This enzyme phosphorylates streptomycin at the 6-hydroxyl position, thereby inactivating it and preventing autotoxicity. nih.gov The presence of such resistance genes within the biosynthetic cluster provides a strong evolutionary advantage, ensuring the survival of the producing organism. It is also believed that these producer organisms are the original source of the resistance genes that have disseminated to other bacteria. cellmolbiol.org

Genetic Determinants and Regulation of Phosphorylation-Based Resistance

The ability of bacteria to phosphorylate and inactivate streptomycin is encoded by specific resistance genes. The expression and spread of these genes are critical factors in the prevalence of streptomycin resistance.

Several genes conferring resistance to streptomycin through phosphorylation have been identified and characterized. The most prominent among these are the strA and strB genes, which often occur together.

strA (aph(3'')): This gene encodes an aminoglycoside-3''-phosphotransferase [APH(3'')-Ib], which specifically phosphorylates the 3''-hydroxyl group of streptomycin. nih.govnih.gov

strB (aph(6)): This gene encodes an aminoglycoside-6-phosphotransferase [APH(6)-Id], responsible for phosphorylating the 6-hydroxyl group of the streptidine ring. nih.govnih.gov

These two genes are frequently found linked, forming a resistance cassette that can confer high-level resistance to streptomycin due to the combined action of both enzymes. nih.govwikigenes.org Deletion of either gene in this pair has been shown to significantly reduce the level of streptomycin resistance. nih.gov

Interactive Data Table: Properties of Key Streptomycin Resistance Genes

| Gene | Enzyme Encoded | Enzyme Class | Function |

| strA | Aminoglycoside-3''-phosphotransferase Ib | APH(3'') | Phosphorylates the 3''-hydroxyl group of streptomycin. |

| strB | Aminoglycoside-6-phosphotransferase Id | APH(6) | Phosphorylates the 6-hydroxyl group of streptomycin. |

| aph(6)-Ia | Aminoglycoside-6-phosphotransferase Ia | APH(6) | Self-resistance in Streptomyces griseus. |

The widespread dissemination of streptomycin resistance among diverse bacterial species is largely attributed to horizontal gene transfer (HGT). nih.gov The genes encoding streptomycin phosphotransferases, such as strA and strB, are often located on mobile genetic elements like plasmids and transposons. cellmolbiol.org These elements can be transferred between different bacteria, including between different species and genera, through processes like conjugation. nih.gov

The presence of the strA-strB gene pair on transposons, such as Tn5393, has facilitated their spread among a wide range of Gram-negative bacteria, including plant and human pathogens. cellmolbiol.org This mobility of resistance genes is a major factor in the evolution and spread of antibiotic resistance, allowing bacteria to rapidly acquire defenses against antibiotics like streptomycin. nih.gov The analysis of Streptomyces populations in soil has provided compelling evidence for the horizontal transfer of these resistance genes, suggesting that the soil environment may act as a reservoir for antibiotic resistance determinants. nih.gov

Transcriptional Regulation of Aminoglycoside Modifying Enzymes

The expression of genes encoding aminoglycoside-modifying enzymes (AMEs), such as the phosphotransferases that produce Streptomycin 3''-phosphate(1+), is a tightly controlled process in bacteria. This regulation allows the pathogen to conserve resources and only produce the resistance enzyme when the antibiotic is present. The genetic elements encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. researchgate.netresearchgate.net

A key mechanism of regulation involves transcriptional activators and repressors that respond to specific environmental cues. For instance, in Pseudomonas aeruginosa, the aph(3′)-IIb gene, which encodes an aminoglycoside phosphotransferase, is under the positive control of a transcriptional regulator called HpaA. nih.gov The gene for HpaA is located just upstream of aph(3′)-IIb, and together they form an operon. nih.gov The expression of this operon is induced by the presence of 4-hydroxyphenylacetic acid (4-HPA), a metabolite. When 4-HPA is available, HpaA activates the transcription of the aph(3′)-IIb gene, leading to increased resistance to certain aminoglycosides. nih.gov This suggests a link between bacterial metabolism and antibiotic resistance, where the presence of a specific carbon source can trigger the expression of a resistance gene. nih.gov

The regulation of AME gene expression can also be influenced by the structure of the genetic element they are part of, such as integrons. The position of a gene cassette within an integron can affect its level of expression, with genes located further from the promoter region generally being expressed at lower levels. oup.com This complex transcriptional control allows bacteria to fine-tune their resistance levels in response to varying concentrations of antibiotics and other environmental signals. mdpi.comkhanacademy.org

Table 1: Examples of Transcriptional Regulation in AME Genes

| Regulator/System | Target Gene/Operon | Organism Example | Regulatory Effect | Inducer/Signal |

|---|---|---|---|---|

| HpaA | aph(3′)-IIb | Pseudomonas aeruginosa | Positive control (Activation) | 4-hydroxyphenylacetic acid (4-HPA) nih.gov |

Comparative Analysis of Phosphorylation with Other Resistance Mechanisms

Distinction from Acetylation and Adenylylation

The enzymatic modification of aminoglycosides is a primary mechanism of bacterial resistance, with three main classes of enzymes responsible: aminoglycoside phosphotransferases (APHs), aminoglycoside acetyltransferases (AACs), and aminoglycoside nucleotidyltransferases (ANTs). researchgate.netnih.gov Each class utilizes a distinct biochemical reaction to inactivate the antibiotic, preventing it from binding to its ribosomal target. asm.orgmdpi.com

Phosphorylation: Catalyzed by APHs, this process involves the ATP-dependent transfer of a gamma-phosphate group to a hydroxyl (-OH) group on the streptomycin molecule. nih.govimrpress.com The creation of Streptomycin 3''-phosphate(1+) is a result of this action, specifically by the APH(3'') and APH(6) classes of enzymes. imrpress.com

Acetylation: AACs utilize acetyl-Coenzyme A (acetyl-CoA) as a cofactor to transfer an acetyl group to an amino (-NH2) group on the antibiotic. researchgate.netnih.gov

Adenylylation (or Nucleotidylation): ANTs catalyze the transfer of an adenyl group (adenosine monophosphate, AMP) from ATP to a hydroxyl group on the aminoglycoside. asm.orgresearchgate.net

These three mechanisms differ fundamentally in the chemical group transferred, the cofactor required, and the specific functional group on the antibiotic that is modified. nih.govnih.gov This diversity in enzymatic modification allows bacteria to develop resistance to a wide array of aminoglycosides, as different enzymes target different sites on the various antibiotic molecules. researchgate.net

Table 2: Comparison of Aminoglycoside Modification Mechanisms

| Feature | Phosphorylation | Acetylation | Adenylylation |

|---|---|---|---|

| Enzyme Class | Aminoglycoside Phosphotransferase (APH) imrpress.com | Aminoglycoside Acetyltransferase (AAC) nih.gov | Aminoglycoside Nucleotidyltransferase (ANT) asm.org |

| Group Transferred | Phosphate (B84403) (PO₄³⁻) nih.gov | Acetyl (CH₃CO) researchgate.net | Adenosine Monophosphate (AMP) asm.org |

| Cofactor | ATP nih.gov | Acetyl-Coenzyme A nih.gov | ATP researchgate.net |

| Target Site on Antibiotic | Hydroxyl (-OH) group imrpress.com | Amino (-NH₂) group researchgate.net | Hydroxyl (-OH) group asm.org |

Synergistic Effects with Efflux Pumps or Target Modification

The effectiveness of enzymatic modification, such as phosphorylation, can be significantly enhanced when it operates in conjunction with other resistance mechanisms like efflux pumps and ribosomal target site modifications. researchgate.net This synergy creates a multi-layered defense against antibiotics.

Synergy also exists with target modification. The primary target of streptomycin is the 30S ribosomal subunit. apsnet.org Mutations in the genes encoding ribosomal components, such as the rpsL gene (for ribosomal protein S12) or the 16S rRNA gene (rrs), can alter the antibiotic's binding site, reducing its affinity and conferring resistance. apsnet.orgmdpi.com When a bacterium possesses both a modifying enzyme and a modified ribosome, it can achieve a higher level of resistance than with either mechanism alone. mdpi.com For example, a low-level resistance mutation in the gidB gene can concur with other mutations to produce significant resistance to streptomycin. mdpi.com This combination of drug inactivation and target alteration presents a formidable challenge to antibiotic efficacy.

Impact on Ribosomal Binding Affinity and Protein Synthesis Inhibition

Streptomycin exerts its bactericidal effect by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. nih.govresearchgate.net This binding distorts the conformation of the ribosome, leading to the misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain, which ultimately inhibits protein synthesis and leads to cell death. nih.govmdpi.comnih.gov

The enzymatic conversion of streptomycin to Streptomycin 3''-phosphate(1+) is the critical step in conferring resistance via this mechanism. The addition of a bulky, negatively charged phosphate group to the 3''-hydroxyl position of the streptose (B1236354) ring sterically hinders the antibiotic's ability to bind effectively to its target site on the ribosome. asm.orgmdpi.com Research has demonstrated that the modified product, streptomycin 6-phosphate (an alternative phosphorylation product), does not bind to ribosomes. nih.gov Furthermore, ribosome-bound streptomycin can be effectively released upon its phosphorylation by a streptomycin kinase. nih.gov

This enzymatic modification drastically reduces the binding affinity of the drug for the 16S rRNA. mdpi.com By preventing the antibiotic from associating with the ribosome, the phosphorylation of streptomycin effectively neutralizes its inhibitory action. asm.org As a result, the ribosome can continue to function correctly, protein synthesis proceeds unimpeded, and the bacterium survives in the presence of the antibiotic. nih.govbiomol.com

Table 3: Effect of Streptomycin Phosphorylation on Ribosomal Interaction

| State | Ribosomal Binding | Consequence for Protein Synthesis | Bacterial Cell Outcome |

|---|---|---|---|

| Unmodified Streptomycin | High-affinity binding to 16S rRNA A-site researchgate.net | Inhibition and mRNA misreading nih.govnih.gov | Cell death researchgate.net |

| Streptomycin 3''-phosphate(1+) | Negligible or no binding asm.orgnih.gov | Normal protein synthesis proceeds nih.gov | Survival and resistance mdpi.com |

Interaction of Streptomycin 3 Phosphate 1+ with Cellular Components and Biological Systems

Altered Ribosomal Binding Dynamics of Phosphorylated Streptomycin (B1217042)

The bactericidal activity of streptomycin is contingent on its ability to bind to the 30S ribosomal subunit of bacteria. wikipedia.org This interaction, specifically with the 16S rRNA, disrupts the fidelity of protein synthesis by causing misreading of the mRNA codon, which leads to the production of nonfunctional proteins and ultimately, cell death. wikipedia.orgbnl.govpatsnap.com

However, the addition of a phosphate (B84403) group to the 3'' hydroxyl of the N-methyl-L-glucosamine ring of streptomycin fundamentally alters its molecular structure and charge. asm.org This modification is catalyzed by aminoglycoside-3″-phosphotransferase [APH(3″)] enzymes, such as StrA. asm.org The resulting molecule, Streptomycin 3''-phosphate, is rendered incapable of binding to its ribosomal target. asm.orgresearchgate.net This loss of affinity is the cornerstone of its inactivation; the phosphorylated antibiotic can no longer effectively interact with the decoding site on the ribosome. asm.orgnih.gov Studies on related modifications, such as the phosphorylation at the 6-hydroxyl group by streptomycin 6-kinase, similarly show that the resulting streptomycin 6-phosphate does not bind to ribosomes. nih.gov Furthermore, it has been observed that ribosome-bound streptomycin can be effectively released upon phosphorylation by this enzyme. nih.gov

This enzymatic modification represents a highly effective resistance mechanism, as it directly neutralizes the antibiotic's ability to engage with its primary intracellular target.

Impact on Protein Synthesis Inhibition Efficacy in Target Organisms

The inability of Streptomycin 3''-phosphate to bind to the ribosome directly translates to a complete loss of its efficacy as a protein synthesis inhibitor. asm.orgresearchgate.net In organisms that possess the necessary phosphotransferase enzymes, streptomycin is converted into its inactive phosphorylated form, thereby protecting the cell's protein synthesis machinery. nih.govnih.gov

The production of enzymes like aminoglycoside 3"-phosphotransferase (StrA) and aminoglycoside 6-phosphotransferase (StrB) confers resistance by ensuring that streptomycin is rapidly phosphorylated upon entering the cell. asm.org This inactivation prevents the cascade of events that would normally follow ribosomal binding, including codon misreading and the subsequent disruption of cellular processes. patsnap.com Therefore, in target organisms capable of this biotransformation, Streptomycin 3''-phosphate has no significant inhibitory effect on protein synthesis, allowing for normal bacterial growth and function even in the presence of the parent antibiotic. asm.orgnih.gov

| Compound | Ribosomal Binding (30S Subunit) | Protein Synthesis Inhibition | Bactericidal Effect |

|---|---|---|---|

| Streptomycin | High Affinity | Effective | Potent |

| Streptomycin 3''-phosphate(1+) | No/Negligible Affinity | Ineffective | None |

Broader Ecological and Environmental Implications

The presence of streptomycin and the genes that confer resistance to it in the environment have ecological consequences for microbial populations.

In other contexts, such as the mammalian gut, streptomycin treatment can significantly alter the microbial community structure. For instance, oral administration of streptomycin to mice led to a decrease in species richness in both the ileum and the cecum and a significant reduction in the total bacterial population in the ileum. nih.gov The presence of streptomycin resistance mechanisms, such as the production of Streptomycin 3''-phosphate, within a microbial community would likely mitigate these effects, allowing certain bacterial populations to survive and potentially thrive in the presence of the antibiotic. The prevalence of genes encoding aminoglycoside-modifying enzymes in an environment is therefore a critical factor in determining how the microbial community structure will respond to contamination with streptomycin.

| Environment | Streptomycin Application | Observed Effect on Microbial Community | Reference |

|---|---|---|---|

| Orchard Soil | Restricted, Agricultural | No significant alteration in bacterial diversity or abundance. | frontiersin.orgresearchgate.net |

| Mouse Ileum | Oral Administration | Decreased species richness and a 10-fold decrease in total bacterial numbers. | nih.gov |

| Mouse Cecum | Oral Administration | Decreased species richness, but no significant change in total bacterial numbers. | nih.gov |

Role in Environmental Persistence of Resistance Genes

The formation of Streptomycin 3''-phosphate(1+) is a direct consequence of a widespread antibiotic resistance mechanism, which plays a crucial role in the persistence and dissemination of streptomycin resistance genes in the environment. This compound is the inactivated product resulting from the enzymatic phosphorylation of streptomycin at the 3''-hydroxyl group of the N-methyl-L-glucosamine moiety. This reaction is catalyzed by aminoglycoside phosphotransferases (APHs), specifically APH(3'')-Ib, which is encoded by the strA gene. oup.com The presence of this gene and its subsequent enzymatic activity allows microorganisms to neutralize the bactericidal effects of streptomycin, enabling them to survive and proliferate in environments contaminated with the antibiotic. nih.govwikipedia.org

The primary role of Streptomycin 3''-phosphate(1+) in the environmental persistence of resistance genes is therefore indirect; its production is the biochemical evidence of a successful resistance strategy. The true driver of persistence is the selective pressure exerted by streptomycin in the environment. oup.comnih.gov Agricultural practices, such as the use of streptomycin to control bacterial diseases in fruit orchards, lead to the introduction of the antibiotic into the soil. oup.comnih.govnih.gov This creates an environment where bacteria possessing the strA gene have a significant survival advantage. Consequently, these resistant populations are selected for and enriched, leading to an increased prevalence and persistence of the strA gene within the soil microbiome. oup.comresearchgate.net

Research has extensively documented the widespread distribution of streptomycin resistance genes in various environmental reservoirs, particularly in soil. nih.govnih.gov Studies have shown a high proportion of streptomycin-resistant streptomycetes in agricultural soils with a history of streptomycin application. oup.comresearchgate.net The linked strA-strB genes, which encode for APH(3'')-Ib and APH(6)-Id respectively, are frequently found on mobile genetic elements such as plasmids (e.g., RSF1010) and transposons (e.g., Tn5393). oup.comnih.govnih.gov The location of these genes on such elements facilitates their transfer between different bacterial species and genera through horizontal gene transfer (HGT). oup.comnih.govfrontiersin.org This mobility is a key factor in the broad dissemination of streptomycin resistance, allowing the genes to persist and spread far beyond their original host organisms. nih.govnih.gov

Evidence of HGT has been observed in soil streptomycetes, where isolates have acquired streptomycin resistance genes homologous to those found in major streptomycin producers like Streptomyces griseus. oup.comresearchgate.netnih.gov The soil itself acts as a natural reservoir of antibiotic-producing bacteria and their associated resistance genes. nih.gov The interplay between antibiotic production, selective pressure from agricultural use, and the mobility of resistance genes creates a robust cycle that ensures their environmental persistence.

The table below summarizes findings from a study that investigated the presence of the streptomycin resistance gene strA in Streptomyces isolates from various soil sites with different histories of antibiotic and sewage application.

| Soil Site ID | Site Description | History of Use | Percentage of Isolates with strA Gene (%) | Reference |

|---|---|---|---|---|

| AR | German Agricultural Experimental Plot | History of streptomycin application for apple trees | Higher prevalence compared to control | oup.com |

| CR | German Control Site | No history of antibiotic application | Lower prevalence compared to AR | oup.com |

| DW | UK Pastureland Site | History of sewage injection | Decreased streptomycete diversity | oup.com |

| CW | UK Agricultural Site | General agricultural use | High proportion of streptomycin-resistant isolates | oup.com |

Advanced Methodologies for the Study of Streptomycin 3 Phosphate 1+

Spectroscopic and Chromatographic Approaches for Identification and Structural Elucidation

The precise identification and structural analysis of Streptomycin (B1217042) 3''-phosphate(1+) rely on a combination of advanced chromatographic and spectroscopic methods. These techniques provide detailed information on the molecule's mass, structure, and the specific site of phosphorylation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of streptomycin and its derivatives. sciex.com Due to the polar nature of these compounds, specialized chromatographic techniques are often employed. Hydrophilic Interaction Chromatography (HILIC) is particularly effective, as it provides retention for polar compounds that are not well-retained by conventional reverse-phase HPLC. This approach often uses electrospray-friendly solvents that can enhance sensitivity.

For detection, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and quantitative accuracy. sciex.com In this mode, specific precursor-to-product ion transitions are monitored. For streptomycin, multiple transitions can be tracked to ensure confident identification and confirmation. This robust method allows for the detection and quantification of streptomycin and its phosphorylated metabolites in complex matrices. sciex.comresearchgate.net

| Parameter | Description | Example Application |

|---|---|---|

| Chromatography | Hydrophilic Interaction Chromatography (HILIC) | Separation of polar aminoglycosides like streptomycin and its phosphorylated forms. |

| Ionization Source | Electrospray Ionization (ESI) in positive mode | Efficiently ionizes the basic functional groups present in streptomycin. sciex.comresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific ion transitions. sciex.com |

| Internal Standard | Dihydrostreptomycin | Often used to correct for matrix effects and variations in instrument response. researchgate.net |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful technique for the analysis of carbohydrates and related compounds, including aminoglycosides. nih.govyoutube.com This method leverages the weakly acidic nature of the hydroxyl groups in carbohydrates, which can be ionized at high pH, allowing for their separation on a strong anion-exchange stationary phase. youtube.comchromatographytoday.com The introduction of a phosphate (B84403) group in Streptomycin 3''-phosphate(1+) adds a significant negative charge, further enhancing its interaction with the anion-exchange column and allowing for distinct separation from its unphosphorylated precursor.

A key advantage of HPAE-PAD is that it permits the direct detection of non-derivatized carbohydrates with high sensitivity. chromatographytoday.comcreative-biolabs.com The Pulsed Amperometric Detector oxidizes the analytes on the surface of a gold electrode, measuring the resulting current, which is proportional to the concentration. youtube.com This eliminates the need for derivatization, streamlining sample preparation and avoiding potential errors associated with the process. thermoscientific.fr

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of streptomycin and its derivatives. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.govacs.org The phosphorylation of the 3''-hydroxyl group on the N-methyl-L-glucosamine moiety of streptomycin would induce significant changes in the chemical shifts of nearby protons and carbons.

Advanced NMR experiments, including two-dimensional techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate protons with their directly attached carbons, confirming the specific site of phosphate esterification. nih.govresearchgate.net Furthermore, NMR-pH titrations can be performed to determine the pKa values of the various ionizable groups within the molecule, providing insight into its charge state across a range of pH values. nih.govacs.org

Enzymatic Assays and Kinetic Characterization

Understanding the enzymatic conversion of streptomycin to Streptomycin 3''-phosphate(1+) involves studying the enzymes responsible, typically aminoglycoside phosphotransferases (APH). In vitro assays are crucial for confirming this enzymatic activity and characterizing its kinetics.

Several methods have been developed to measure the in vitro phosphorylation of streptomycin. nih.govresearchgate.net One common approach is a radioenzymatic assay that uses radiolabeled ATP, such as [γ-³²P]ATP. nih.gov In this assay, the ³²P-labeled phosphate group is transferred to streptomycin by the phosphotransferase enzyme. The resulting positively charged [³²P]streptomycin phosphate product can be selectively captured on negatively charged phosphocellulose paper, while the negatively charged [γ-³²P]ATP is washed away. The amount of radioactivity retained on the paper is directly proportional to the enzyme activity. nih.govresearchgate.net

A non-radioactive alternative is a coupled spectrophotometric assay. nih.gov This method measures the production of ADP, a byproduct of the phosphorylation reaction. The ADP is used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the reduction in absorbance at 340 nm. nih.govresearchgate.net Additionally, HPLC-based methods can be used to monitor the reaction by measuring the consumption of the streptomycin substrate over time. nih.govresearchgate.net

The activity and substrate specificity of streptomycin-inactivating enzymes like aminoglycoside phosphotransferases are determined through steady-state kinetic analysis. nih.govresearchgate.net By measuring the initial reaction velocities at varying concentrations of substrates (streptomycin and ATP), key kinetic parameters can be determined. These include the Michaelis constant (K_m) for each substrate, which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (V_max). From V_max, the turnover number (k_cat), representing the number of substrate molecules converted to product per enzyme molecule per second, can be calculated. nih.govresearchgate.net

These kinetic values provide a quantitative measure of the enzyme's efficiency and affinity for its substrates. For example, the aminoglycoside phosphotransferase APH(6)-Id has been characterized, demonstrating its function as a bona fide streptomycin phosphotransferase. nih.govresearchgate.net Such studies are essential for understanding the mechanisms of antibiotic resistance conferred by these enzymes. cellmolbiol.org

| Parameter | Value |

|---|---|

| K_m (streptomycin) | 0.38 ± 0.13 mM |

| K_m (ATP) | 1.03 ± 0.1 mM |

| V_max | 3.2 ± 1.1 µmol/min/mg |

| k_cat | 1.7 ± 0.6 s⁻¹ |

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are fundamental to identifying and characterizing the genes that confer resistance to streptomycin through its modification. These methods allow for the isolation, expression, and functional analysis of phosphotransferase genes.

Gene Cloning and Heterologous Expression of Phosphotransferases

The process of characterizing a streptomycin phosphotransferase begins with the identification and cloning of its corresponding gene. Once a putative resistance gene is identified, it is isolated from the source organism's DNA. This gene is then inserted into an expression vector, such as a plasmid, which can be introduced into a well-characterized host organism for protein production. This process is known as heterologous expression. nih.govresearchgate.net

Escherichia coli is a common host due to its rapid growth and the availability of numerous genetic tools. nih.gov However, for genes from organisms like Streptomyces, expressing the protein in a related, non-producing Streptomyces host, such as S. lividans, can sometimes be more successful, as these hosts may provide a more suitable cellular environment for correct protein folding and function. nih.govnih.gov The successful expression of the gene in a susceptible host confers resistance to streptomycin, and the recombinant enzyme can be purified in large quantities for detailed biochemical characterization. researchgate.net Cloning entire biosynthetic gene clusters, which can be over 100 kb in size, often requires specialized vector systems like bacterial artificial chromosomes (BACs) or methods such as transformation-associated recombination (TAR). nih.govresearchgate.net

Targeted Gene Deletion and Mutagenesis Studies

To definitively establish the role of a specific gene in streptomycin resistance, researchers perform targeted gene deletion or mutagenesis experiments. nih.gov These studies involve precisely removing or altering the gene in the original organism and observing the effect on the antibiotic resistance phenotype.

A common technique is allelic exchange , which utilizes homologous recombination to replace the target gene with a marker gene or to create an in-frame deletion. For instance, the deletion of the strB gene, which encodes a putative aminoglycoside phosphotransferase in Agrobacterium fabrum, resulted in a more than 60-fold increase in sensitivity to streptomycin, confirming its role in resistance. nih.govresearchgate.net Similarly, studies in Streptomyces glaucescens have shown that spontaneous sensitivity to streptomycin arises from large deletions that include the structural gene for a streptomycin phosphotransferase. nih.gov

More precise alterations can be introduced using methods like Splicing by Overlap Extension PCR (SOEing PCR). This technique allows for the creation of specific, targeted deletions within a gene, which can then be introduced into the host organism to study the function of specific protein domains. doaj.org

Table 2: Examples of Gene Deletion Studies on Streptomycin Resistance Genes

| Gene | Organism | Method | Outcome | Reference |

| Streptomycin Phosphotransferase | Streptomyces glaucescens | Spontaneous Deletion | Loss of inherent streptomycin resistance. | nih.gov |

| strB | Agrobacterium fabrum | Allele Exchange | >60-fold increase in streptomycin sensitivity. | nih.govresearchgate.net |

| strR (Regulatory Gene) | Streptomyces griseus | SOEing PCR (for mutagenesis) | Creation of a construct with a specific 51 bp deletion for functional studies. | doaj.org |

Quantitative Real-time PCR for Resistance Gene Monitoring

Quantitative real-time PCR (qPCR) is a powerful, culture-independent method for detecting and quantifying antibiotic resistance genes in various environments. core.ac.uknih.gov This technique is highly sensitive and specific, making it ideal for monitoring the prevalence and dissemination of genes encoding streptomycin phosphotransferases (aph(3'') or strA, aph(6) or strB) and adenylyltransferases (ant(3'') or aadA). core.ac.uknih.gov

The method involves designing specific primers and fluorescent probes that target the resistance gene of interest. During the PCR amplification, the fluorescence signal increases in direct proportion to the amount of amplified DNA. By comparing the amplification cycle at which the signal crosses a threshold (Ct value) to that of known standards, the initial number of gene copies in a sample can be accurately quantified. core.ac.uk To account for variations in DNA extraction efficiency or the total amount of bacteria present, results are often normalized to a universally conserved gene, such as the 16S rRNA gene. core.ac.uk

Multiplex qPCR assays have been developed to simultaneously quantify several streptomycin and other antibiotic resistance genes in complex environmental matrices like soil, providing a cost-effective and reliable tool for environmental impact assessments of antibiotic use in agriculture. core.ac.uknih.gov This approach is significantly faster and more sensitive than older methods like Western blotting or biochemical assays for measuring gene expression. oup.com

Table 3: Target Genes for qPCR Monitoring of Streptomycin Resistance

| Gene Target | Encoded Enzyme | Function | Sample Type in Studies |

| strA (aph(3'')) | Aminoglycoside 3''-phosphotransferase | Phosphorylation of streptomycin | Agricultural soil, plant samples core.ac.uknih.gov |

| strB (aph(6)) | Aminoglycoside 6-phosphotransferase | Phosphorylation of streptomycin | Agricultural soil, plant samples core.ac.uknih.gov |

| aadA (ant(3'')) | Aminoglycoside 3''-adenylyltransferase | Adenylylation of streptomycin | Agricultural soil, plant samples core.ac.uknih.gov |

Computational and In Silico Modeling

Computational modeling provides invaluable insights into the molecular interactions that govern the function of enzymes that modify streptomycin. These in silico techniques complement experimental data by predicting and visualizing enzyme-substrate interactions at the atomic level.

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand (such as streptomycin or ATP) when it binds to the active site of a receptor protein (like a phosphotransferase). polyu.edu.hkchemrevlett.com The process involves generating a three-dimensional model of the enzyme and then computationally "docking" the ligand into the binding pocket to find the most energetically favorable conformation. This helps identify key amino acid residues that are critical for substrate binding and catalysis. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to study the behavior of the enzyme-substrate complex over time. nih.govnih.gov MD simulations model the movements and interactions of all atoms in the system, providing a dynamic view of how the protein and ligand interact. These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in the enzyme that may occur upon substrate binding. polyu.edu.hknih.gov By analyzing the trajectories from MD simulations, researchers can gain a deeper understanding of the catalytic mechanism and the structural basis for substrate specificity, which can guide the design of enzyme inhibitors. nih.govnih.gov

Pathway Analysis and Metabolic Flux Modeling

Advanced methodologies, including pathway analysis and metabolic flux modeling, are instrumental in elucidating the intricate cellular processes that lead to the formation of Streptomycin 3''-phosphate(1+). These approaches provide a quantitative understanding of the metabolic networks and the flow of metabolites within an organism, offering insights into the biosynthesis and modification of secondary metabolites like streptomycin.

Pathway analysis of Streptomycin 3''-phosphate(1+) primarily focuses on the enzymatic reaction responsible for its synthesis and the broader metabolic context that supplies the necessary precursors. The formation of Streptomycin 3''-phosphate(1+) is a detoxification mechanism observed in various bacteria, conferring resistance to the antibiotic streptomycin. This modification is catalyzed by a class of enzymes known as aminoglycoside phosphotransferases (APHs). Specifically, aminoglycoside 3''-phosphotransferases catalyze the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to the 3''-hydroxyl group of the N-methyl-L-glucosamine moiety of streptomycin.

The enzymatic reaction is as follows:

Streptomycin + ATP → Streptomycin 3''-phosphate(1+) + ADP

This phosphorylation event renders the streptomycin molecule inactive, as it can no longer bind effectively to its ribosomal target.

Metabolic flux modeling provides a systems-level view of how cellular resources are allocated to various metabolic pathways, including the one leading to Streptomycin 3''-phosphate(1+). By constructing a genome-scale metabolic model of a streptomycin-resistant organism, it is possible to simulate the flow of carbon and other elements through the central carbon metabolism and into the pathways that generate ATP and the precursors for streptomycin itself.

Flux Balance Analysis (FBA) is a common computational technique used in metabolic flux modeling. plos.orgwikipedia.orgresearchgate.netprinciplescellphysiology.org FBA can be employed to predict the maximum theoretical yield of Streptomycin 3''-phosphate(1+) under specific growth conditions. The model would account for the uptake of nutrients from the environment and the biosynthetic demands for cellular growth and maintenance. By setting the production of Streptomycin 3''-phosphate(1+) as the objective function, the model can identify the optimal flux distribution through the metabolic network to maximize its synthesis.

Detailed research findings from kinetic studies of various aminoglycoside phosphotransferases provide crucial parameters for these models. The catalytic efficiency (kcat/Km) of these enzymes determines the rate at which they can phosphorylate their substrates. While specific kinetic data for the enzyme variant producing Streptomycin 3''-phosphate(1+) can vary, studies on related APH enzymes offer valuable comparative data.

Interactive Data Table: Kinetic Parameters of Aminoglycoside Phosphotransferases

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| APH(2")-IVa | Kanamycin A | 2.5 | 3.0 | 1.2 x 10⁶ |

| APH(2")-IVa | Gentamicin | 8.5 | 0.013 | 1.5 x 10³ |

| APH(3')-Id | Ribostamycin | 10.0 | 4.96 | 4.96 x 10⁵ |

| APH(3')-Id | Kanamycin | 17.9 | 1.97 | 1.10 x 10⁵ |

| APH(3')-Id | Neomycin | 18.7 | 3.23 | 1.73 x 10⁵ |

| APH(3')-Id | Paromomycin | 31.8 | 1.34 | 4.21 x 10⁴ |

This table presents kinetic data for related aminoglycoside phosphotransferases, illustrating the range of catalytic efficiencies for the phosphorylation of different aminoglycoside antibiotics.

Pathway analysis, informed by genomic and biochemical data, can identify the specific genes encoding the aminoglycoside 3''-phosphotransferases responsible for streptomycin resistance. For instance, in some streptomycin-resistant strains of Yersinia pestis, the strA gene has been identified to encode an aminoglycoside 3''-O-phosphotransferase. nih.gov Understanding the regulation of these genes is crucial for a complete picture of the metabolic response to streptomycin.

Metabolic flux models can be further refined by incorporating experimental data, such as nutrient uptake rates and byproduct secretion rates, to constrain the solution space and provide more accurate predictions of intracellular fluxes. These models can then be used to explore hypothetical scenarios, such as the effect of gene knockouts or changes in nutrient availability on the production of Streptomycin 3''-phosphate(1+). This in silico approach allows for the identification of potential targets for metabolic engineering to either enhance or reduce the production of this modified antibiotic.

Future Research Directions and Applications

Development of Novel Inhibitors Targeting Streptomycin-Phosphorylating Enzymes

The enzymatic inactivation of streptomycin (B1217042) by APHs is a primary driver of clinical resistance. These enzymes catalyze the transfer of a phosphate (B84403) group, typically from ATP, to a hydroxyl group on the antibiotic, rendering it unable to bind to its ribosomal target. nih.govrcsb.org This has made the APH enzymes themselves attractive targets for the development of new therapeutic agents. The goal is to create inhibitor molecules that can be co-administered with streptomycin, effectively neutralizing the resistance mechanism and restoring the antibiotic's efficacy. turkjps.org

Research in this area focuses on several approaches:

Structure-Based Drug Design: By elucidating the three-dimensional structures of APH enzymes, researchers can design small molecules that bind to the active site with high affinity, competing with either the antibiotic or the ATP co-factor. frontiersin.org This rational design approach aims to create potent and specific inhibitors.

High-Throughput Screening: Large libraries of chemical compounds are screened to identify "hits" that demonstrate inhibitory activity against streptomycin-phosphorylating enzymes. These initial hits can then be chemically modified and optimized to improve their potency and pharmacological properties.

Repurposing Existing Drugs: Scientists are also exploring whether existing FDA-approved drugs could be repurposed as APH inhibitors. frontiersin.org This strategy can significantly accelerate the drug development process, as the safety profiles of these compounds are already well-established.

The development of effective inhibitors for enzymes like APH(3'') and APH(6) could rejuvenate the clinical utility of streptomycin and other aminoglycosides threatened by enzymatic inactivation. nih.gov

Strategies to Overcome Phosphorylation-Mediated Streptomycin Resistance

Beyond direct enzyme inhibition, a variety of strategies are being pursued to circumvent the challenge of streptomycin phosphorylation. These approaches aim to either prevent the modification from occurring or to develop antibiotics that are immune to it.

One promising strategy is the use of "decoy" molecules. These are compounds that structurally resemble the antibiotic and can act as alternative substrates for the modifying enzymes. For instance, streptidine (B14820), a component of the streptomycin molecule, can compete with streptomycin for the enzyme's binding site. nih.gov By occupying the enzyme, the decoy allows the unmodified, active antibiotic to reach its ribosomal target. nih.gov

Another major avenue of research is the development of new aminoglycoside derivatives, or "neoglycosides." The objective is to synthesize novel versions of streptomycin that retain their antibacterial activity but are no longer recognized or accepted as substrates by the APH enzymes. This involves chemically modifying the specific hydroxyl groups that are the targets for phosphorylation.

| Strategy | Mechanism of Action | Example/Target |

| Enzyme Inhibition | A co-drug binds to the APH enzyme, preventing it from phosphorylating streptomycin. | Targeting the ATP or streptomycin binding sites of APH(3'')-Ia or APH(6)-Id. nih.gov |

| Decoy Molecules | A non-antibiotic molecule acts as a competitive substrate for the APH enzyme. | Streptidine competes with streptomycin for binding to the ANT(6) enzyme. nih.gov |

| Neoglycosides | The streptomycin molecule is chemically altered so it cannot be phosphorylated but remains active. | Modifying the 3''-hydroxyl group on the N-methyl-L-glucosamine ring. |

| Combination Therapy | Using streptomycin with other antibiotics that have different mechanisms of action to create a synergistic effect. | Combining aminoglycosides with β-lactams to enhance antibiotic uptake. |

These multifaceted approaches highlight the adaptability of research in response to the evolution of bacterial resistance.

Engineering of Streptomycin Biosynthesis Pathways for Modified Derivatives

The natural production of streptomycin by the soil bacterium Streptomyces griseus involves a complex, multi-gene biosynthetic pathway. nih.govgenome.jp This genetic blueprint offers a powerful toolkit for creating novel streptomycin derivatives through metabolic engineering. By manipulating the genes within the streptomycin biosynthesis cluster, researchers can alter the final chemical structure of the antibiotic. nih.gov

The biosynthesis of streptomycin involves the separate creation of its three core components—streptidine, streptose (B1236354), and N-methyl-L-glucosamine—which are all derived from D-glucose before being assembled. genome.jpresearchgate.net Genetic engineering of this pathway could involve:

Gene Knockouts: Deleting specific genes to prevent certain enzymatic steps, leading to the accumulation of intermediate compounds or altered final products.

Gene Swapping: Introducing genes from other antibiotic biosynthesis pathways to incorporate different chemical moieties.

Directed Evolution: Mutating key enzymes in the pathway to alter their substrate specificity, enabling them to process unnatural building blocks.

This bio-engineering approach, sometimes called a chemoenzymatic strategy, holds the potential to generate a wide array of modified streptomycin molecules. The goal is to produce derivatives that are not susceptible to phosphorylation by resistance enzymes while maintaining or even enhancing their antibacterial potency.

Exploration of Streptomycin 3''-Phosphate(1+) as a Biochemical Tool and Research Reagent

While Streptomycin 3''-phosphate(1+) is the product of an inactivation mechanism, the compound itself has value as a tool for scientific research. Its availability is crucial for studying the very resistance mechanisms that produce it.

In a laboratory setting, purified Streptomycin 3''-phosphate(1+) can be used as a biochemical standard . For instance, in analytical techniques like High-Performance Liquid Chromatography (HPLC), having a pure sample of the phosphorylated product is essential for developing methods to detect and quantify the enzymatic modification of streptomycin. nih.gov This allows researchers to accurately measure the kinetics and efficiency of APH enzymes.

Furthermore, Streptomycin 3''-phosphate(1+) can be used to investigate the structural and functional consequences of phosphorylation. By comparing the binding affinity of streptomycin versus Streptomycin 3''-phosphate(1+) to the bacterial ribosome, researchers can precisely determine how the addition of a phosphate group disrupts the antibiotic's mechanism of action. rcsb.orgwikipedia.org It also serves as a critical reagent in screening assays designed to find new inhibitors of APH enzymes, where a reduction in the formation of Streptomycin 3''-phosphate(1+) indicates successful inhibition. nih.gov

Q & A

Q. How can systematic reviews address conflicting evidence on Streptomycin 3''-phosphate(1+)’s environmental persistence?

- Methodological Answer : Perform a meta-analysis using PRISMA guidelines. Stratify studies by sample matrix (soil vs. water) and extraction methods. Use random-effects models to account for heterogeneity. Sensitivity analyses should exclude outliers, such as studies using non-validated LC-MS protocols .

Technical Notes

- Referencing Standards : Follow the Pharmaceutical Research Instructions for Authors for numerical precision (e.g., report means ± SD to one decimal beyond instrument precision) and avoid undefined acronyms .

- Ethical Compliance : For in vitro studies, document cell line provenance and antibiotic selection markers to meet reproducibility standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.